molecular formula C7H9BrN2O2 B13046848 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13046848
M. Wt: 233.06 g/mol
InChI Key: FDWGPVVXXOTSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 5th position, and a carboxylic acid group at the 2nd position. These structural features make it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of de-brominated imidazole derivatives.

Scientific Research Applications

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
  • 5-Bromo-1H-benzoimidazole-2-carboxylic acid
  • 4-Methyl-5-imidazolecarboxaldehyde

Uniqueness

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5th position and the carboxylic acid group at the 2nd position differentiates it from other similar compounds, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-5-propan-2-yl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12)

InChI Key

FDWGPVVXXOTSHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.